molecular formula C24H15ClFNOS B302639 (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B302639
M. Wt: 419.9 g/mol
InChI Key: UVNUJQAWBGMKJA-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a molecular formula of C24H15ClFNOS and a molecular weight of 419.8984032 . This compound is characterized by its unique structure, which includes an indole moiety linked to a benzothiophene ring through a methylene bridge. The presence of chlorine and fluorine atoms in the benzyl group further adds to its chemical diversity.

Preparation Methods

The synthesis of (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with indole derivatives under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with benzothiophene-3-one in the presence of a catalyst to form the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, (2Z)-2-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its unique combination of an indole and benzothiophene moiety. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H15ClFNOS

Molecular Weight

419.9 g/mol

IUPAC Name

(2Z)-2-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C24H15ClFNOS/c25-19-8-5-9-20(26)18(19)14-27-13-15(16-6-1-3-10-21(16)27)12-23-24(28)17-7-2-4-11-22(17)29-23/h1-13H,14H2/b23-12-

InChI Key

UVNUJQAWBGMKJA-FMCGGJTJSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4

Origin of Product

United States

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